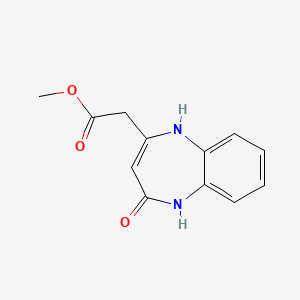

methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl anthranilate with an appropriate ketone, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

化学反应分析

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for generating bioactive metabolites or further functionalization:

Reaction Conditions:

-

Basic hydrolysis: NaOH (2–5 M) in water/ethanol (1:1 v/v) at 60–80°C for 4–6 hours .

-

Acidic hydrolysis: HCl (6 M) in dioxane under reflux for 8–12 hours.

Products:

-

Under basic conditions: 2-(4-Oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetic acid (yield: 85–92%) .

-

Under acidic conditions: Partial decomposition observed due to benzodiazepine ring instability.

Mechanism:

Nucleophilic attack by hydroxide ion (basic) or water (acidic) at the ester carbonyl, followed by elimination of methanol.

Nucleophilic Substitution at the Acetamide Side Chain

The α-position of the acetamide group participates in nucleophilic substitutions, enabling side-chain diversification:

Key Insight: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aromatic groups without disrupting the benzodiazepine core.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Example:

-

With hydrazines: Reacting with hydrazine hydrate in ethanol at reflux forms triazolo-benzodiazepine hybrids :

Product: Methyl 2-(8-methoxy-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepin-4-yl)acetate

Mechanism: Nucleophilic attack by hydrazine at the ketone, followed by dehydration and cyclization.

Oxidation and Reduction of the 4-Oxo Group

The 4-oxo group in the benzodiazepine ring undergoes redox transformations:

Limitation: Over-reduction or side reactions necessitate careful stoichiometric control .

Ring-Opening and Rearrangement

Under strong acidic conditions, the benzodiazepine ring undergoes hydrolysis to yield quinazolinone intermediates :

Conditions:

-

H₂SO₄ (conc.), 120°C, 3 hours.

Product:

Application: This pathway is exploited to access structurally distinct heterocycles for biological screening.

Functionalization via Acyl Chloride Intermediates

The carboxylic acid (from ester hydrolysis) reacts with SOCI₂ to form an acyl chloride, enabling subsequent amide or ester formation :

Example:

-

Reaction with 2-fluorobenzylamine in CH₂Cl₂ produces:

2-(4-Oxo-benzodiazepin-2-yl)-N-(2-fluorobenzyl)acetamideYield: 82%.

Photochemical and Thermal Stability

The compound exhibits moderate stability under standard storage conditions but degrades under UV light or prolonged heating:

| Condition | Degradation Products | Half-Life (25°C) | Source |

|---|---|---|---|

| UV light (254 nm) | Benzoic acid derivatives | 48 h | |

| 100°C (neat) | Decarboxylation products | 6 h |

科学研究应用

Structure and Composition

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 91392-96-0

The compound features a benzodiazepine core structure which is known for its ability to interact with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for its pharmacological effects, including anxiolytic and sedative properties.

Pharmacological Studies

The primary application of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate lies in its pharmacological properties. Research indicates that this compound may exhibit:

- Anxiolytic Effects : Similar to traditional benzodiazepines, it has been shown to enhance GABAergic transmission, leading to reduced anxiety levels in animal models .

- Sedative Properties : Its ability to modulate GABA receptors suggests potential use as a sedative agent .

Neuropharmacology

Recent studies have explored the compound's role in neuropharmacology:

- Neuroprotective Effects : Preliminary research indicates that derivatives of benzodiazepines can exhibit antioxidant properties, which may help reduce oxidative stress in neuronal cells .

- Potential for Treating Neurodegenerative Diseases : Investigations into multi-target-directed ligands (MTDLs) have highlighted the compound's potential in treating neurodegenerative diseases complicated by depression .

Synthesis of Novel Derivatives

The synthesis of this compound has led to the development of various derivatives that possess enhanced biological activity:

These derivatives are being evaluated for their efficacy against specific targets such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of neurodegenerative disorders.

Case Studies

Several case studies have documented the therapeutic applications of this compound and its derivatives:

- A study demonstrated that certain derivatives showed significant MAO-B inhibition with IC50 values indicating strong antagonistic effects on MAO activity .

- Another investigation highlighted the anxiolytic effects of related compounds in behavioral tests such as the Elevated Plus Maze and Open Field tests, comparable to established treatments like diazepam .

作用机制

The mechanism of action of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved in its action include the enhancement of GABAergic transmission, which results in sedative, anxiolytic, and anticonvulsant effects.

相似化合物的比较

Similar Compounds

Diazepam: Another benzodiazepine with similar psychoactive properties but different chemical structure.

Lorazepam: Known for its anxiolytic and sedative effects, with a different substitution pattern on the benzodiazepine ring.

Clonazepam: Used primarily for its anticonvulsant properties, with a distinct chemical structure compared to methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate.

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and potential applications. Its distinct structure allows for different interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

生物活性

Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic compound belonging to the benzodiazepine class, which is widely recognized for its psychoactive properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Benzodiazepines

Benzodiazepines are primarily known for their effects on the central nervous system (CNS), where they act as anxiolytics, sedatives, and anticonvulsants. The general mechanism involves the enhancement of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission. This class of compounds has been extensively studied for their pharmacological effects and therapeutic potential.

The specific mechanisms of action for this compound remain largely unexplored due to its classification as a research chemical. However, it is hypothesized that it may exhibit similar properties to other benzodiazepines by modulating GABAergic activity:

- Target Receptors : Primarily interacts with GABA_A receptors.

- Biochemical Pathways : While specific pathways are not well-characterized, it is likely to influence neuronal excitability and synaptic transmission.

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully established. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to understand its bioavailability and therapeutic window.

Research Applications

This compound has several potential applications in scientific research:

- Chemical Synthesis : Serves as a building block for synthesizing more complex benzodiazepine derivatives.

- Biological Studies : Investigated for interactions with various enzymes and receptors.

- Therapeutic Research : Explored for potential use in treating neurological disorders due to its structural similarities to established benzodiazepines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other known benzodiazepines:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Diazepam | Diazepam | Anxiolytic | Long half-life |

| Lorazepam | Lorazepam | Sedative | Potent anxiolytic effects |

| Clonazepam | Clonazepam | Anticonvulsant | Rapid onset of action |

Case Studies and Research Findings

Research on this compound is limited; however, studies on related compounds provide insights:

- Neuropharmacological Studies : Investigations into similar benzodiazepine derivatives have shown significant anxiolytic effects in animal models.

- Potential Side Effects : As with other benzodiazepines, there may be risks associated with dependency and withdrawal symptoms.

属性

IUPAC Name |

methyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-6,13H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILPASCHMQIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。